molecular formula C16H21NO3 B262517 3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid

3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid

Cat. No. B262517
M. Wt: 275.34 g/mol
InChI Key: MBBRZRFSDHUEFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid, also known as TPN-1, is a synthetic compound that has been studied for its potential applications in scientific research. This molecule has been found to have unique properties that make it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid involves its binding to specific receptors or ion channels, which leads to the inhibition of their activity. In the case of the dopamine D1 receptor, this compound acts as a competitive antagonist, blocking the binding of dopamine and preventing its signaling pathway from being activated. Similarly, this compound inhibits the activity of potassium channels by binding to a specific site on the channel protein and preventing the flow of ions through the channel.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific target molecule that it interacts with. In general, this compound has been found to modulate the activity of various signaling pathways in the brain and other tissues. This molecule has been shown to affect neurotransmitter release, neuronal excitability, and synaptic plasticity, among other processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid is its potency and selectivity for specific target molecules. This makes it a valuable tool for studying the function of these molecules in vitro and in vivo. However, the use of this compound in lab experiments is not without limitations. For example, the synthesis of this compound is a complex and time-consuming process, which can limit its availability and increase its cost. Additionally, the use of this compound in animal studies requires careful consideration of its potential effects on behavior and physiology.

Future Directions

There are many potential future directions for research involving 3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid. One area of interest is the development of new compounds that are structurally similar to this compound but have different binding properties. This could lead to the discovery of new targets for drug development and provide insights into the structure-function relationships of GPCRs and ion channels. Another area of interest is the use of this compound in combination with other compounds to achieve synergistic effects on signaling pathways. This could lead to the development of new therapeutic strategies for treating a variety of neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid involves several steps, starting with the reaction of 1,2,3,4-tetrahydronaphthalen-1-amine with 3-methyl-5-oxopentanoic acid. This intermediate product is then treated with trifluoroacetic anhydride to yield the final compound. The synthesis of this compound is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry.

Scientific Research Applications

3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid has been used in a variety of scientific research applications, including studies of G protein-coupled receptors (GPCRs) and ion channels. This molecule has been found to be a potent and selective antagonist of the dopamine D1 receptor, which is involved in the regulation of motor function and reward-related behaviors. This compound has also been shown to inhibit the activity of certain potassium channels, which play a critical role in the regulation of neuronal excitability.

properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

3-methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid

InChI

InChI=1S/C16H21NO3/c1-11(10-16(19)20)9-15(18)17-14-8-4-6-12-5-2-3-7-13(12)14/h2-3,5,7,11,14H,4,6,8-10H2,1H3,(H,17,18)(H,19,20)

InChI Key

MBBRZRFSDHUEFJ-UHFFFAOYSA-N

SMILES

CC(CC(=O)NC1CCCC2=CC=CC=C12)CC(=O)O

Canonical SMILES

CC(CC(=O)NC1CCCC2=CC=CC=C12)CC(=O)O

Origin of Product

United States

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